molecular formula C18H15ClN4O5S3 B2955602 Methyl 2-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]-4-chlorobenzoate CAS No. 1242902-48-2

Methyl 2-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]-4-chlorobenzoate

Cat. No. B2955602
CAS RN: 1242902-48-2
M. Wt: 498.97
InChI Key: XRYQOIHBQPRJMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and thiophene rings would contribute to the compound’s aromaticity, while the various functional groups would likely influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its functional groups. These could influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties. They can act as antimetabolites, interfering with DNA and RNA synthesis, which is crucial in cancer cell proliferation. This compound, with its pyrimidine core, could be explored for its potential to inhibit the growth of cancer cells, particularly in leukemia, where pyrimidine-based drugs like imatinib have established treatments .

Antimicrobial and Antifungal Applications

The pyrimidine moiety is reported to exhibit significant antimicrobial and antifungal activities. This compound could be synthesized and tested against various bacterial and fungal strains to determine its efficacy in treating infections, especially those resistant to current medications .

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives have shown promise in reducing inflammation and pain. This compound’s structural features suggest it could be developed into a drug that manages chronic inflammatory diseases and serves as an analgesic for acute pain conditions .

Cardiovascular Therapeutics

Compounds with a pyrimidine scaffold have been used as cardiovascular agents, particularly for their antihypertensive effects. Research into this compound could lead to new treatments for hypertension and other cardiovascular diseases .

Antifibrotic Drugs

Pyrimidine derivatives have been studied for their anti-fibrotic activities, particularly in the treatment of idiopathic pulmonary fibrosis. This compound could be part of a novel class of drugs that effectively inhibit collagen expression and reduce fibrosis in various organs .

Antidiabetic Agents

The pyrimidine structure is also associated with antidiabetic properties. This compound could be investigated for its potential to act as a DPP-IV inhibitor, which is a common target for type 2 diabetes medications .

Neuroprotective Agents

There is potential for pyrimidine derivatives to provide neuroprotection, particularly in ocular diseases. This compound could be explored for its ability to induce vascular relaxation in the ocular ciliary artery and protect retinal ganglion cells .

Antiviral and Antiparasitic Activity

Lastly, the pyrimidine core is known to contribute to antiviral and antiparasitic activities. This compound could be synthesized and tested for its efficacy against various viral infections and parasitic diseases, offering a new avenue for treatment options .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O5S3/c1-28-17(25)11-5-4-10(19)7-12(11)22-14(24)9-30-18-21-8-13(16(20)23-18)31(26,27)15-3-2-6-29-15/h2-8H,9H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYQOIHBQPRJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate

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